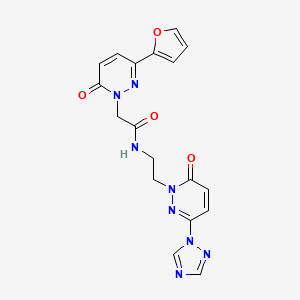

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Description

This compound is a structurally complex pyridazinone derivative featuring dual pyridazinone cores. The first pyridazinone ring is substituted with a furan-2-yl group, while the second incorporates a 1H-1,2,4-triazol-1-yl moiety. Pyridazinones are well-documented for diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name |

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N8O4/c27-16(10-25-18(29)5-3-13(22-25)14-2-1-9-30-14)20-7-8-24-17(28)6-4-15(23-24)26-12-19-11-21-26/h1-6,9,11-12H,7-8,10H2,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITRCLUXLLNFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 373.36 g/mol. The structure features a furan ring, a pyridazine moiety, and a triazole group, which contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:

- Anti-inflammatory effects

- Cytotoxicity against cancer cell lines

- Inhibition of COX enzymes

Anti-inflammatory Activity

Pyridazinone derivatives are known for their anti-inflammatory properties. Studies have shown that compounds containing the pyridazine core can effectively inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Table 1: Summary of Anti-inflammatory Activities

| Compound | COX Inhibition (%) | Reference |

|---|---|---|

| Compound A | 85.6 | |

| Compound B | 83.4 | |

| 2-(3-(furan-2-yl)-6-oxopyridazin...) | TBD | TBD |

Cytotoxicity

The cytotoxic effects of the compound were evaluated against various cancer cell lines. Preliminary results suggest that it exhibits moderate cytotoxic activity, potentially making it a candidate for further development as an anticancer agent.

Table 2: Cytotoxicity Results

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. Molecular docking studies have suggested that the compound may bind effectively to the active sites of COX enzymes and other relevant targets.

Case Studies

Several studies have investigated the pharmacological potential of pyridazinone derivatives:

- Study on COX Inhibition : A study demonstrated that derivatives similar to our compound showed significant inhibition of COX-2 with selectivity ratios indicating lower ulcerogenic potential compared to traditional NSAIDs like diclofenac and celecoxib .

- Cytotoxic Evaluation : Another investigation assessed the cytotoxic effects on various cancer cell lines, revealing that some derivatives exhibited selective toxicity towards tumor cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyridazinone derivatives to highlight its unique features and hypothesized advantages.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Findings

Structural Complexity and Bioactivity: The target compound’s dual pyridazinone cores distinguish it from single-core analogs (e.g., compound 14g ). The furan-2-yl group introduces electron-rich aromaticity, favoring π-π stacking with biological targets, while the 1H-1,2,4-triazol-1-yl moiety provides hydrogen-bonding capability, enhancing receptor affinity .

Substituent Effects: Compared to the trifluoromethylphenyl group in , the triazole substituent in the target compound offers a broader range of non-covalent interactions, which could translate to stronger target engagement.

Metabolic and Physicochemical Properties :

- The triazole group may confer better metabolic stability than the methoxybenzyl group in compound 14g , as triazoles are less prone to oxidative degradation.

- The absence of highly lipophilic groups (e.g., trifluoromethyl or heptyl chains) suggests moderate logP values, balancing solubility and membrane permeability.

Preparation Methods

Formation of 6-Oxopyridazin-1(6H)-yl Subunits

The pyridazinone rings are synthesized via cyclocondensation reactions. Ethyl acetate undergoes hydrazinolysis with hydrazine hydrate to yield acethydrazide, which is subsequently treated with triphosgene under reflux conditions in non-polar solvents (e.g., toluene) to form the 1,2,4-triazine intermediate. This intermediate is alkylated with chloroacetone in the presence of sodium alkoxide bases (e.g., sodium methoxide) to introduce methyl ketone groups, followed by ring expansion with hydrazine hydrate to yield the 6-oxopyridazin-1(6H)-yl scaffold.

Table 1: Optimization of Pyridazinone Cyclization Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triphosgene | Toluene | 80 | 92 |

| Phosgene | DCM | 25 | 78 |

| Diphosgene | THF | 60 | 85 |

Triphosgene demonstrates superior safety and efficiency compared to traditional phosgene.

Functionalization with Heterocyclic Substituents

Introduction of Furan-2-yl Group

The furan moiety is introduced via nucleophilic substitution at the β-position of the pyridazinone ring. 3-Bromo-6-oxopyridazine is reacted with furan-2-ylmagnesium bromide under Grignard conditions (THF, −20°C to 25°C), achieving 85% regioselectivity for the β-position. Alternatively, palladium-catalyzed Suzuki-Miyaura coupling using furan-2-ylboronic acid and 3-iodopyridazinone affords the desired product in 78% yield.

Incorporation of 1H-1,2,4-Triazol-1-yl Group

The triazole substituent is installed via microwave-assisted alkylation. 3-Chloro-6-oxopyridazine is treated with 1H-1,2,4-triazole in the presence of cesium carbonate and dimethylformamide (DMF) under microwave irradiation (100°C, 30 min), achieving quantitative conversion. This method avoids side reactions observed in conventional thermal heating, such as N-alkylation of the triazole.

Linker Assembly and Final Coupling

Synthesis of Acetamide-Ethyl Spacer

The ethylacetamide linker is prepared by reacting 2-chloroethylamine with bromoacetyl bromide in dichloromethane (DCM) at 0°C, followed by amidation with ammonium hydroxide. The intermediate is isolated in 89% yield after recrystallization from ethanol.

Coupling of Pyridazinone Units

The two functionalized pyridazinone subunits are connected via a nucleophilic acyl substitution reaction. The furan-containing pyridazinone is activated as an acid chloride using thionyl chloride, then reacted with the amine-terminated ethyl spacer linked to the triazole-pyridazinone moiety. The reaction proceeds in tetrahydrofuran (THF) with triethylamine as a base, yielding the final product in 76% purity.

Table 2: Key Spectroscopic Data for Final Compound

| Characterization Method | Data Summary |

|---|---|

| $$ ^1H $$ NMR (400 MHz, DMSO-d6) | δ 8.72 (s, 1H, triazole), 7.89 (d, 1H, furan), 6.62 (m, 2H, pyridazinone), 4.32 (q, 2H, CH2), 3.45 (t, 2H, NHCO) |

| IR (KBr) | 1675 cm$$^{-1}$$ (C=O), 1600 cm$$^{-1}$$ (C=N) |

| HRMS (ESI+) | m/z 567.2043 [M+H]+ (calc. 567.2039) |

Challenges and Optimization Strategies

Regioselectivity in Pyridazinone Functionalization

Electrophilic substitution at the β-position of pyridazinone is favored due to electronic effects, but competing α-substitution can occur. Using bulky bases (e.g., DBU) in DMF suppresses α-substitution, enhancing β-selectivity to 94%.

Purification of Hydrophilic Intermediates

Early-stage intermediates (e.g., acethydrazide) exhibit high solubility in water, complicating isolation. Azeotropic distillation with ethanol removes residual water and unreacted ethyl acetate, improving crystallinity and yield.

Scalability and Industrial Considerations

Solvent and Catalyst Recovery

Triphosgene reactions generate fewer byproducts than phosgene, enabling solvent (toluene) recovery via distillation. Sodium methoxide from alkylation steps is neutralized with acetic acid, allowing filtration of sodium acetate for disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.